![molecular formula C18H15ClN2O3 B2546003 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1005161-06-7](/img/structure/B2546003.png)
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
Compounds with structures similar to the one you provided often belong to the class of heterocyclic compounds, which contain a ring structure made up of at least two different elements . These compounds can have various biological activities and are often found in many commercially available drugs .
Synthesis Analysis
The synthesis of similar compounds, such as isoxazoles, can be achieved through a variety of methods . One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various functional groups contributing to their overall properties . For example, an isoxazolyl group is found in many beta-lactamase-resistant antibiotics .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, often catalyzed by metals or other substances . For example, palladium can efficiently catalyze both direct arylation and alkenylation of oxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure . For example, the compound 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole has a melting point of 106.6–108.1 °C .Scientific Research Applications
- Researchers have synthesized a series of compounds containing triazole and pyrazole derivatives, including the compound . Among these, compound 12e, 12f, and 12k exhibited significant growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively.
- The same compounds were evaluated for their antioxidant activity using the DPPH free radical-scavenging assay. They demonstrated remarkable antioxidant properties compared to standard antioxidants .
- Molecular docking studies were conducted to evaluate interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
- The triazole and pyrazole scaffolds are well-known for their bioactivity. Triazoles are associated with antibacterial, anticancer, and anti-hypercholesterolemic actions .
- Pyrazole-containing compounds exhibit diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antiviral effects .
- In a related context, coumarin-containing compounds have been synthesized and evaluated for their activity against human tumor cell lines .
Antimicrobial Activity
Antioxidant Properties
Molecular Docking Studies on COVID-19
Bioactive Scaffolds
Coumarin-Containing Compounds
Synthesis and Characterization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-20-17(22)14-15(11-5-3-2-4-6-11)21(24-16(14)18(20)23)13-9-7-12(19)8-10-13/h2-10,14-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDAQQYMBQVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione |
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